In-Depth Technical Guide to 2-Bromo-4-methoxypyridin-3-amine
In-Depth Technical Guide to 2-Bromo-4-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-methoxypyridin-3-amine, a key building block in medicinal chemistry. This document outlines its chemical and physical properties, safety information, synthesis protocols, and its significant role in the development of targeted therapeutics, particularly kinase inhibitors.
Core Compound Identification
CAS Number: 109613-97-0[1][2][3]
Chemical Name: 2-Bromo-4-methoxypyridin-3-amine
This compound is a substituted pyridine derivative containing a bromine atom at the 2-position, a methoxy group at the 4-position, and an amine group at the 3-position.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂O | [3] |
| Molecular Weight | 203.04 g/mol | [3] |
| Appearance | White to off-white powder | [4] |
| Storage Conditions | 2-8°C, protected from light, stored under an inert gas |
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-Bromo-4-methoxypyridin-3-amine is not publicly available. However, based on the safety information for the closely related isomer, 2-bromo-4-chloropyridin-3-amine, the following hazards should be considered. It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage |
| Specific Target Organ Toxicity, Single Exposure | H335: May cause respiratory irritation |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols: Synthesis
A general procedure for the synthesis of 2-Bromo-4-methoxypyridin-3-amine involves the bromination of 3-amino-4-methoxypyridine.[4]
Materials:
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3-Amino-4-methoxypyridine
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Concentrated Hydrochloric Acid (HCl)
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Bromine (Br₂)
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Ammonium Hydroxide (NH₄OH)
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Ethyl Acetate (EtOAc)
-
Water (H₂O)
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Brine
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Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Methanol (MeOH)
Procedure:
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To a solution of 3-amino-4-methoxypyridine (54.5 mmol) in concentrated hydrochloric acid (50 mL), add bromine (65.4 mmol) dropwise over 30 seconds.
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Stir the reaction mixture at room temperature for 1 hour.
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Heat the mixture at 55°C overnight.
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After completion of the reaction, cool the mixture to room temperature and pour it into ice water.
-
Adjust the pH of the solution to be basic using ammonium hydroxide.
-
Partition the resulting suspension between water and ethyl acetate.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in methanol (100/0 to 80/20) to yield the final product as a white powder.[4]
Yield: 82%[4]
Characterization:
-
¹H NMR (CDCl₃, 300 MHz): δ 7.75 (d, J = 5.3 Hz, 1H), 6.68 (d, J = 5.3 Hz, 1H), 3.91 (s, 3H).[4]
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LCMS m/z: 203 ([M+H]⁺, 100%).[4]
Applications in Drug Discovery and Development
2-Bromo-4-methoxypyridin-3-amine is a valuable intermediate in the synthesis of pharmacologically active molecules, particularly in the field of oncology and immunology. Its trifunctionalized pyridine core allows for diverse chemical modifications to optimize binding affinity, selectivity, and pharmacokinetic properties of drug candidates.
Kinase Inhibitors
A primary application of this compound is in the development of kinase inhibitors. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. 2-Bromo-4-methoxypyridin-3-amine serves as a key building block for the synthesis of inhibitors targeting specific kinases.
One notable example is its use in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors . BTK is a key component of the B-cell receptor signaling pathway, which is critical for B-cell proliferation and survival. Inhibitors of BTK are effective in treating various B-cell malignancies and autoimmune diseases.
The synthesis of these inhibitors often involves a nucleophilic aromatic substitution or a cross-coupling reaction at the bromine-bearing carbon of 2-Bromo-4-methoxypyridin-3-amine to introduce various functionalities that interact with the kinase active site.
Signaling Pathway Involvement: BTK Inhibition
The diagram below illustrates the general workflow for the synthesis of a BTK inhibitor utilizing 2-Bromo-4-methoxypyridin-3-amine as a key starting material, followed by its mechanism of action in the B-cell receptor signaling pathway.
Caption: Synthetic workflow and mechanism of action of a BTK inhibitor.
Conclusion
2-Bromo-4-methoxypyridin-3-amine is a strategically important chemical intermediate for the synthesis of complex heterocyclic compounds with significant biological activity. Its utility in the construction of potent and selective kinase inhibitors, such as those targeting BTK, underscores its value to the drug discovery and development community. The synthetic protocols and safety considerations outlined in this guide are intended to support researchers in the effective and safe utilization of this versatile building block for the advancement of novel therapeutics.
